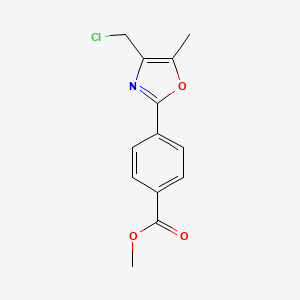
Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate
Cat. No. B3022372
Key on ui cas rn:
675148-38-6
M. Wt: 265.69 g/mol
InChI Key: AIECEJBJUVTIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09085570B2
Procedure details


4-(Benzyloxycarbonylamino)methyl)benzoic acid (30). Benzyl chloroformate (10.3 mL, 72.7 mmol) and 2 M NaOH solution (33 mL, 66 mmol) were simultaneously added dropwise to a stirred solution of 4-aminomethylbenzoic acid (29) (10.0 g, 66.2 mmol) in 2 M NaOH solution (33 mL) and THF (30 mL) at 0° C. The mixture was stirred at 20° C. for 16 h, then the organic solvent was evaporated and the residue acidified with 2 M HCl until the pH of the mixture was 2-3. The precipitate was filtered, washed with water (250 mL), washed with EtOH (50 mL), and finally washed with Et2O (100 mL). The solid was dried under vacuum to give acid 2 (16.43 g, 87%) as a white powder: mp 190-192° C. [lit. (Loge et. al., J. Enzyme Inhibit. Med. Chem. 2002, 17, 381-390) mp (toluene) 194-195° C.; 1H NMR δ 7.85 (br d, 2 H, H-2, H-6), 7.82 (br t, J=6.1Hz, 1 H, NHCO2), 7.30-7.40 (m, 5 H, H-2′, H-3′, H-4′, H-5′, H-6′), 7.27 (br d, J=8.2Hz, 2 H, H-3, H-5), 5.05 (s, 2H, OCH2), 4.24 (d, J=6.1Hz, 2 H, CH2N).
Name
benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
4-aminomethylbenzoic acid
Quantity
10 g
Type
reactant
Reaction Step Two




Name
Yield
87%
Identifiers


|
REACTION_CXSMILES
|
BrC1C=CC(S(CC2N=[C:14]([C:18]3[CH:33]=[CH:32][C:21]([C:22]([NH:24][CH2:25][C:26]4[CH:27]=NC=CC=4)=O)=[CH:20][CH:19]=3)[O:15][C:16]=2C)(=O)=O)=CC=1.[Cl:34][C:35](OCC1C=CC=CC=1)=O.BrC1C=CC(S(CC2N=C(C3C=CC(C(O)=O)=CC=3)OC=2C)(=O)=[O:53])=CC=1.[OH-:71].[Na+]>C1COCC1>[Cl:34][CH2:35][C:25]1[N:24]=[C:22]([C:21]2[CH:20]=[CH:19][C:18]([C:14]([O:15][CH3:16])=[O:53])=[CH:33][CH:32]=2)[O:71][C:26]=1[CH3:27] |f:3.4|
|
Inputs


Step One
|
Name
|
benzoic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)CC=1N=C(OC1C)C1=CC=C(C(=O)NCC=2C=NC=CC2)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
10.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
|
Name
|
4-aminomethylbenzoic acid
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)CC=1N=C(OC1C)C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 20° C. for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic solvent was evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (250 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOH (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
finally washed with Et2O (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC=1N=C(OC1C)C1=CC=C(C(=O)OC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.43 g | |
| YIELD: PERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
